Ethyl 2-(methoxyamino)-2-methylpropanoate
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Overview
Description
Ethyl 2-(methoxyamino)-2-methylpropanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of propanoic acid and contains an ethyl ester group, a methoxyamino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methoxyamino)-2-methylpropanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with methoxyamine hydrochloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. The choice of solvents and reagents is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methoxyamino)-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The methoxyamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be done using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield an amide derivative.
Hydrolysis: The major products are the corresponding carboxylic acid and ethanol.
Oxidation: The major products vary based on the oxidizing agent and reaction conditions.
Scientific Research Applications
Ethyl 2-(methoxyamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(methoxyamino)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxyamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-(methoxyamino)-2-methylpropanoate can be compared with similar compounds such as:
Ethyl 2-amino-2-methylpropanoate: This compound lacks the methoxy group and has different reactivity and applications.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, leading to differences in physical properties and reactivity.
Ethyl 2-(hydroxyamino)-2-methylpropanoate:
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H15NO3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
ethyl 2-(methoxyamino)-2-methylpropanoate |
InChI |
InChI=1S/C7H15NO3/c1-5-11-6(9)7(2,3)8-10-4/h8H,5H2,1-4H3 |
InChI Key |
FJOCRARZNDVTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NOC |
Origin of Product |
United States |
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